N'-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with a molecular formula of C25H22FN5OS and a molecular weight of 459.549 g/mol This compound is notable for its unique structure, which includes a triazole ring, a fluorophenyl group, and a methoxyphenyl group
Preparation Methods
The synthesis of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves several steps. One common method includes the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol under reflux conditions to yield the final product . The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to proceed efficiently.
Chemical Reactions Analysis
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone group to a hydrazine derivative.
Scientific Research Applications
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring and the fluorophenyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with other similar compounds, such as:
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: This compound also contains a fluorophenyl group and is used as an organocatalyst in organic chemistry.
Cyclopropyl 4-methoxyphenyl ketone: This compound shares the methoxyphenyl group and is used in various chemical reactions and research applications.
The uniqueness of N’-[(E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which confer specific reactivity and potential biological activity.
Properties
Molecular Formula |
C25H22FN5O2S |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
N-[(E)-1-(4-fluorophenyl)ethylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22FN5O2S/c1-17(18-8-12-20(26)13-9-18)27-28-23(32)16-34-25-30-29-24(19-10-14-22(33-2)15-11-19)31(25)21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,28,32)/b27-17+ |
InChI Key |
SAQPVOKQLGLXFH-WPWMEQJKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)F |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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